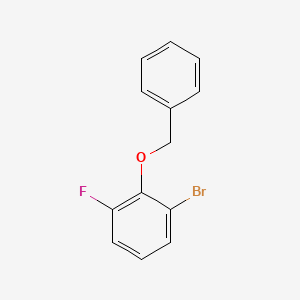
2-(2-((tert-ブチルジメチルシリル)オキシ)エトキシ)アセトアルデヒド
説明
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is a useful research compound. Its molecular formula is C10H22O3Si and its molecular weight is 218.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“2-(2-((tert-ブチルジメチルシリル)オキシ)エトキシ)アセトアルデヒド”は、分子式がC10H22O3Siである化学化合物です . そのユニークな構造と反応性により、さまざまな化学合成プロセスで使用されています .
アルドール反応のドナーとアクセプター
この化合物は、エリトロースの立体選択的生成において、アルドールドナーとアルドールアクセプターの両方の役割を果たすことができます . アルドール反応は、有機化学における炭素-炭素結合形成手段です。
合成糖質生物学
合成糖質生物学の分野では、“2-(2-((tert-ブチルジメチルシリル)オキシ)エトキシ)アセトアルデヒド”は汎用性の高い試薬です . 糖質生物学とは、自然界に広く分布する糖質(グリカンとも呼ばれる)の構造、機能、生物学を研究する学問です。
材料科学
そのユニークな特性から、この化合物は材料科学においても応用が期待されています . しかし、この分野における具体的な応用例は、入手可能なリソースでは詳しく述べられていません。
作用機序
Target of Action
It is known to be a versatile reagent commonly used in synthetic glycobiology .
Mode of Action
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This means it can donate or accept a molecule in the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic chemistry.
Action Environment
The action, efficacy, and stability of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that it may be less stable in humid conditions. Furthermore, it is acid-sensitive , suggesting that its activity may be affected by pH.
生化学分析
Biochemical Properties
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and other biomolecules. It interacts with enzymes such as aldolases, which facilitate the formation of carbon-carbon bonds. The compound’s ability to act as both an aldol donor and acceptor allows it to participate in various aldol reactions, leading to the formation of stereochemically complex products . Additionally, it may interact with proteins and other biomolecules involved in carbohydrate metabolism, influencing the overall biochemical pathways.
Cellular Effects
The effects of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde on cellular processes are multifaceted. It can influence cell signaling pathways by modifying the structure and function of key signaling molecules. For instance, its involvement in aldol reactions can lead to the production of bioactive compounds that modulate gene expression and cellular metabolism . The compound’s impact on gene expression may result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde exerts its effects through specific binding interactions with enzymes and other biomolecules. Its role as an aldol donor and acceptor allows it to participate in enzyme-catalyzed reactions, leading to the formation of new carbon-carbon bonds . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s influence on gene expression may involve changes in transcription factor activity and chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects observed in these studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as aldolases and other cofactors that facilitate the formation of complex carbohydrates . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution pattern can affect its overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function may vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution.
特性
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBMAQNKNCEWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


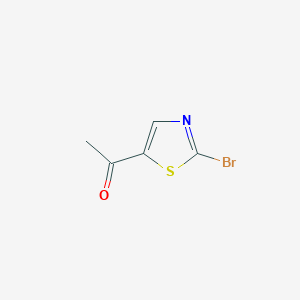
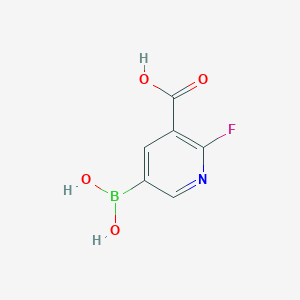

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
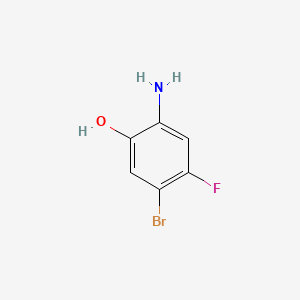
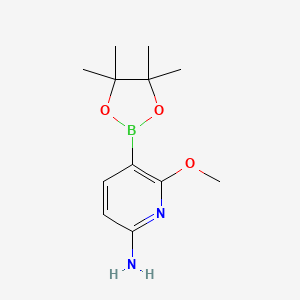
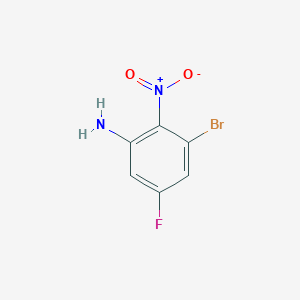
![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
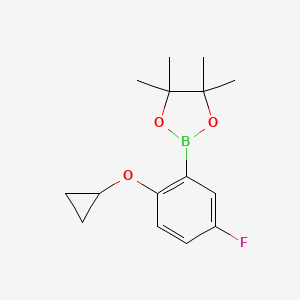
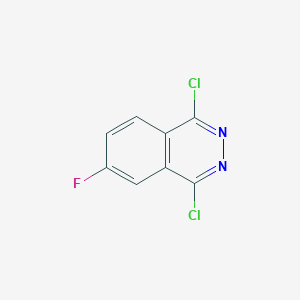
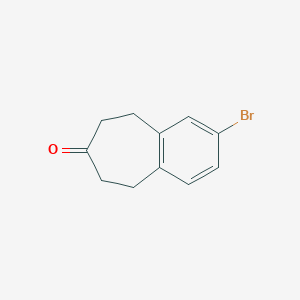
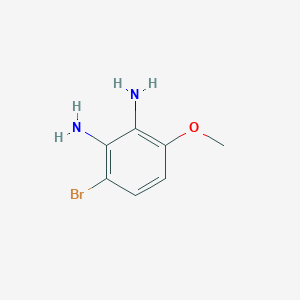
![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)
